1-(4-(2-methoxyethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
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Overview
Description
1-(4-(2-methoxyethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a methoxyethyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-methoxyethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Substitution with Methoxyethyl Group:
Addition of Methylamino Group: The methylamino group can be introduced via reductive amination or other amination techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-methoxyethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkylating agents, halogens, and other reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(2-methoxyethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic, anti-inflammatory, or neuroprotective properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-(2-methoxyethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(2-methoxyethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.
Methoxyethyl Substituted Compounds: Compounds with methoxyethyl groups attached to different core structures.
Methylamino Substituted Compounds: Compounds with methylamino groups attached to various core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1340785-30-9 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
1-[4-(2-methoxyethyl)piperidin-1-yl]-2-(methylamino)ethanone |
InChI |
InChI=1S/C11H22N2O2/c1-12-9-11(14)13-6-3-10(4-7-13)5-8-15-2/h10,12H,3-9H2,1-2H3 |
InChI Key |
XDOPVBNMAUIUEX-UHFFFAOYSA-N |
SMILES |
CNCC(=O)N1CCC(CC1)CCOC |
Canonical SMILES |
CNCC(=O)N1CCC(CC1)CCOC |
Origin of Product |
United States |
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